

# C12 NBD Galactosylceramide: A Technical Guide to its Structure, Synthesis, and Applications

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## Compound of Interest

Compound Name: C12 NBD Galactosylceramide

Cat. No.: B1496553

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **C12 NBD Galactosylceramide**, a fluorescently-labeled sphingolipid crucial for investigating cellular lipid metabolism and trafficking. Galactosylceramides are fundamental components of neuronal tissues, playing significant structural roles, particularly within the myelin sheath that insulates nerves[1]. This document details the molecule's structure, outlines its chemical synthesis, presents key quantitative data, and provides detailed experimental protocols for its application in research settings.

## Structure and Physicochemical Properties

**C12 NBD Galactosylceramide** is a biologically active analog of natural galactosylceramide, where a fluorescent nitrobenzoxadiazole (NBD) group is attached to the N-acyl chain[1][2]. This modification allows for the direct visualization and tracking of the lipid within cellular systems[3]. The core structure consists of a d18:1 sphingoid base linked to a galactose sugar. The fluorescent tag is attached via a 12-carbon (dodecanoyl) linker to the sphingosine amino group[1].

The formal chemical name for this compound is N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide[4][5].

## Quantitative Data Summary

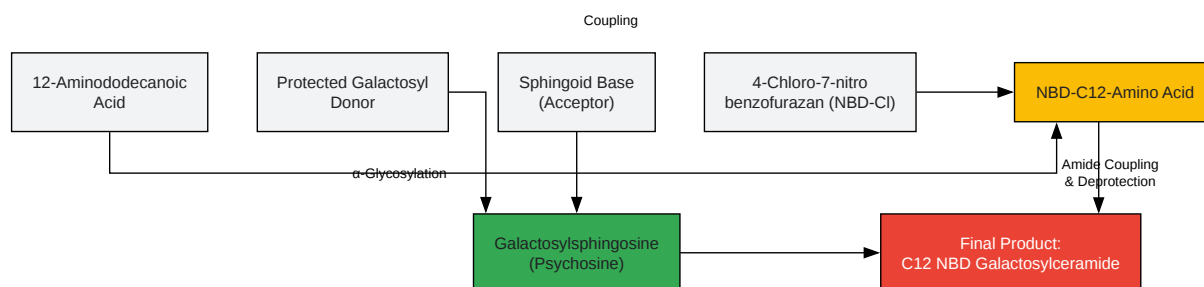
The key properties of **C12 NBD Galactosylceramide** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	474942-98-8	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>42</sub> H <sub>71</sub> N <sub>5</sub> O <sub>11</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	822.0 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
Purity	≥98%	<a href="#">[4]</a> <a href="#">[5]</a>
Physical State	Solid	<a href="#">[4]</a> <a href="#">[6]</a>
Solubility	Chloroform:Methanol (2:1)	<a href="#">[4]</a> <a href="#">[7]</a>
Storage Temperature	-20°C	<a href="#">[4]</a> <a href="#">[8]</a>
Long-Term Stability	≥ 4 years (at -20°C)	<a href="#">[4]</a> <a href="#">[8]</a>
Fluorescence (NBD)	Excitation: ~435-460 nm; Emission: ~525-580 nm	<a href="#">[2]</a> <a href="#">[9]</a>

## Synthesis of C12 NBD Galactosylceramide

The synthesis of fluorescently-tagged galactosylceramides is a multi-step process that requires precise control over stereochemistry, particularly for the creation of the  $\alpha$ -glycosidic bond, which is known to be challenging[\[10\]](#). While specific protocols are often proprietary, a general and logical synthetic strategy can be outlined based on established methodologies for synthesizing glycolipids and their analogs[\[10\]](#)[\[11\]](#)[\[12\]](#).

The overall process involves three key stages: the synthesis of the NBD-labeled fatty acid, the formation of the glycosidic linkage between galactose and the sphingoid base, and the final amide coupling.



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Caption: High-level synthetic workflow for **C12 NBD Galactosylceramide**.

#### Key Synthetic Steps:

- **Synthesis of the NBD-labeled Fatty Acid:** 12-aminododecanoic acid is reacted with 4-chloro-7-nitrobenzofurazan (NBD-Cl) to form the fluorescently-tagged fatty acid[12].
- **Formation of Galactosylsphingosine (Psychosine):** A protected galactose donor is reacted with a sphingoid base acceptor. This step is critical for establishing the correct  $\alpha$ -anomeric configuration of the glycosidic bond[10].
- **Amide Coupling:** The NBD-C12-amino acid is activated and coupled to the free amino group of galactosylsphingosine to form the final amide linkage.
- **Deprotection:** Any protecting groups used during the synthesis are removed to yield the final **C12 NBD Galactosylceramide**.

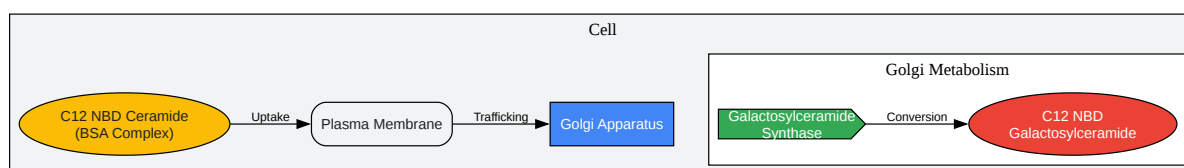
## Experimental Protocols and Applications

**C12 NBD Galactosylceramide** serves as a vital tool for studying sphingolipid metabolism, particularly the pathways originating from ceramide[3]. It can be used as an internal standard or

a direct probe to investigate enzymatic activities and intracellular lipid transport[1][4].

## Cellular Metabolism and Trafficking

NBD-labeled ceramide analogs are cell-permeable and readily incorporated into the sphingolipid metabolic pathway. They are transported to the Golgi apparatus, a central hub for sphingolipid synthesis, where they can be converted by enzymes like galactosylceramide synthase into their corresponding fluorescent glycosphingolipids[3].



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Caption: Metabolic pathway for the conversion of C12 NBD Ceramide.

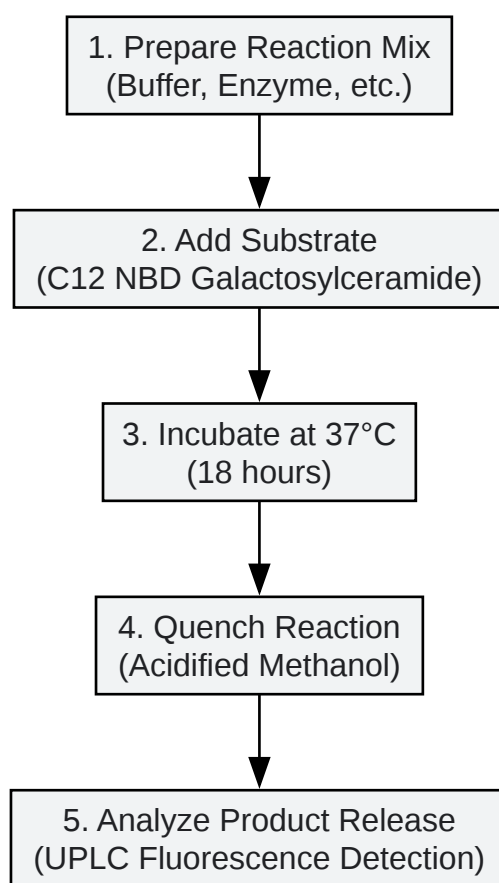
## Protocol: In Vitro Acid Ceramidase (ACDase) Activity Assay

This protocol details a method to measure the deacylase activity of acid ceramidase by monitoring the release of the NBD-fatty acid from **C12 NBD Galactosylceramide**[2].

Methodology:

- Reaction Setup: Prepare a 30  $\mu$ L reaction mixture containing:
  - 15  $\mu$ L of 0.2 M citrate phosphate buffer (pH 4.5).
  - 2.25  $\mu$ L of 2 M NaCl.
  - 1.5  $\mu$ L of 10 mg/mL bovine serum albumin (BSA).

- 0.3  $\mu$ L of 10% IGEPAL CA630.
- 5 to 10  $\mu$ g of purified acid ceramidase.
- Substrate Addition: Add 20  $\mu$ mol of **C12 NBD Galactosylceramide** to initiate the reaction.
- Incubation: Incubate the mixture at 37°C for 18 hours without agitation.
- Reaction Quenching: Stop the reaction by adding 60  $\mu$ L of acidified methanol.
- Analysis: Determine the amount of psychosine formed by quantifying the released NBD-fatty acid using UPLC with fluorescence detection (Excitation: 435 nm, Emission: 525 nm)[2].



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Caption: Experimental workflow for the in vitro ACDase activity assay.

## Protocol: Live-Cell Staining with NBD-Lipids

This protocol, adapted from general methods for fluorescent sphingolipids, describes how to label the Golgi apparatus in living cells.

#### Methodology:

- Prepare BSA Complex:
  - Dissolve **C12 NBD Galactosylceramide** in chloroform:ethanol (19:1 v/v) to make a ~1 mM stock solution.
  - Dispense an aliquot (e.g., 50  $\mu$ L) into a glass tube and dry thoroughly under nitrogen and then under vacuum for at least 1 hour.
  - Resuspend the lipid film in absolute ethanol.
  - In a separate tube, prepare a solution of defatted BSA (e.g., 0.34 mg/mL) in a serum-free balanced salt solution like HBSS containing 10 mM HEPES, pH 7.4.
  - While vortexing the BSA solution, slowly inject the ethanolic lipid solution to form the **C12 NBD Galactosylceramide**-BSA complex.
- Cell Staining:
  - Culture cells on glass coverslips to the desired confluency.
  - Rinse the cells with an appropriate medium (e.g., HBSS/HEPES).
  - Incubate the cells with a 5  $\mu$ M solution of the lipid-BSA complex for 30 minutes at 4°C.
  - Rinse the cells several times with ice-cold medium.
  - Incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes to allow for lipid trafficking.
  - Wash the cells in fresh medium and examine them using a fluorescence microscope.

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